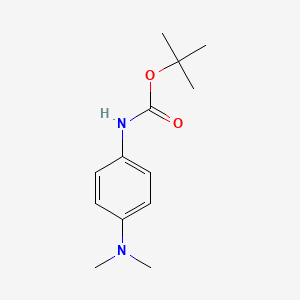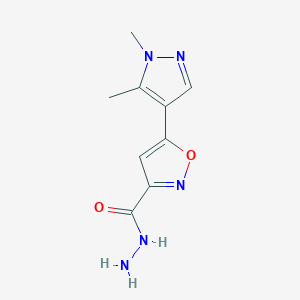
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C28H33N3O and its molecular weight is 427.592. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analogs and Derivatives Research
Biological Effects of Acetamide and Derivatives : A review highlights the biological effects of acetamide, formamide, and their derivatives, noting their commercial importance and the need for updated information on their biological consequences (Kennedy, 2001).
Paracetamol and Its Mechanisms : Another study delves into the history, use, and the dangerous potential of paracetamol (acetaminophen), a compound related by functional purpose, highlighting the critical balance of therapeutic use against the risks of toxicity (Brune, Renner, & Tiegs, 2015).
Environmental Impacts of Acetaminophen : Research on acetaminophen in the environment discusses its presence as a micropollutant, addressing the challenges of monitoring, detection, and removal technologies, which could reflect on the environmental stewardship of related compounds (Vo et al., 2019).
Synthesis and Applications of Isoquinoline Derivatives : Studies on the preparation of isoquinoline derivatives, such as papaverine, provide insights into chemical synthesis methods that might be relevant for synthesizing and understanding the applications of the specified compound (Luk’yanov, Onoprienko, & Zasosov, 1972).
Advanced Oxidation Processes for Acetaminophen Degradation : A review focuses on the degradation of acetaminophen by advanced oxidation processes, revealing pathways, by-products, and biotoxicity that could be relevant for understanding the environmental and biological interactions of similar compounds (Qutob et al., 2022).
Tetrahydroisoquinolines in Therapeutics : A patent review of tetrahydroisoquinoline derivatives, including their therapeutic activities, underscores the pharmaceutical potential of compounds based on the isoquinoline scaffold, pointing to the broader applicability of such structures in drug development (Singh & Shah, 2017).
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O/c1-21-7-6-8-22(17-21)18-28(32)29-19-27(24-11-13-26(14-12-24)30(2)3)31-16-15-23-9-4-5-10-25(23)20-31/h4-14,17,27H,15-16,18-20H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHCOGRDQGBWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947366.png)



![(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one](/img/structure/B2947375.png)
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2947376.png)



![N-(2-methoxy-2-phenylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2947383.png)
![1-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2947384.png)
